molecular formula C7H16Si B1581925 1,1-Dimethylsilacyclohexane CAS No. 4040-74-8

1,1-Dimethylsilacyclohexane

Cat. No.: B1581925
CAS No.: 4040-74-8
M. Wt: 128.29 g/mol
InChI Key: VPVXTYYXTKCTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylsilacyclohexane is an organosilicon compound with the molecular formula C₇H₁₆Si It is a derivative of silacyclohexane, where two hydrogen atoms on the silicon atom are replaced by methyl groups

Scientific Research Applications

1,1-Dimethylsilacyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: It is used in the production of silicone-based materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylsilacyclohexane can be synthesized through several methods. One common approach involves the hydrosilylation of cyclohexene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylsilacyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert it into simpler silane compounds.

    Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol and siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted silacyclohexane derivatives.

Mechanism of Action

The mechanism of action of 1,1-dimethylsilacyclohexane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The pathways involved may include the formation of silanol or siloxane intermediates, which can further react to produce various products.

Comparison with Similar Compounds

Similar Compounds

    Silacyclohexane: The parent compound without the methyl groups.

    1,1-Dimethylsilacyclopentane: A similar compound with a five-membered ring.

    1,1-Dimethylsilacycloheptane: A similar compound with a seven-membered ring.

Uniqueness

1,1-Dimethylsilacyclohexane is unique due to the presence of two methyl groups on the silicon atom, which imparts distinct chemical properties compared to its analogs. These properties include increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-dimethylsilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVXTYYXTKCTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063276
Record name Silacyclohexane, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4040-74-8
Record name 1,1-Dimethylsilacyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4040-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethyl-1-silacyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentamethylenedimethylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silacyclohexane, 1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silacyclohexane, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylsilacyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHYL-1-SILACYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU8GJP5ABV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylsilacyclohexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Dimethylsilacyclohexane
Reactant of Route 3
1,1-Dimethylsilacyclohexane
Reactant of Route 4
1,1-Dimethylsilacyclohexane
Reactant of Route 5
1,1-Dimethylsilacyclohexane
Reactant of Route 6
1,1-Dimethylsilacyclohexane
Customer
Q & A

Q1: How does the presence of a silicon atom affect the ring inversion barrier compared to cyclohexane?

A2: Research on similar compounds suggests that replacing a carbon atom with silicon in a cyclic system generally lowers the ring inversion barrier. For example, 1,1-dimethylsilacyclohexane exhibits a ring inversion barrier of 5.5 kcal/mol, significantly lower than the 9.4 kcal/mol barrier observed for thiacyclohexane. [] This difference is attributed to the longer Si-C bond length and altered bond angles associated with the silicon atom, resulting in a more flexible ring structure.

Q2: Are there any established synthetic routes for this compound?

A3: While the provided abstracts don't delve into specific synthetic methods, one abstract mentions the use of organodilithium compounds for synthesizing similar silacycloalkanes like 1,1-Dimethylsilacyclopentane and this compound. [] This suggests that organometallic reagents could potentially be employed in the synthesis of this compound. Further research into the specific reaction conditions and yields would be necessary to confirm this hypothesis.

Q3: What spectroscopic techniques have been used to characterize this compound and related compounds?

A4: Researchers have employed various spectroscopic techniques to analyze silacyclohexane derivatives. One study utilized dynamic NMR spectroscopy and density functional theory (DFT) calculations to investigate the conformational behavior of 3,3-dimethyl-3-silathiane and its derivatives. [] Additionally, another study employed Raman spectroscopy to examine the vibrational modes of ortho-substituted benzene derivatives containing silicon. [] These techniques provide valuable information regarding the structure, bonding, and dynamic behavior of these silicon-containing cyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.